molecular formula C8H3ClF3NS B6341520 2-Chloro-6-(trifluoromethylthio)benzonitrile, 97% CAS No. 1159512-54-5

2-Chloro-6-(trifluoromethylthio)benzonitrile, 97%

Cat. No. B6341520
CAS RN: 1159512-54-5
M. Wt: 237.63 g/mol
InChI Key: DIFWHVKWCOWITG-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethylthio)benzonitrile, 97% (2CTFMBN) is a synthetic organic compound that has been used for a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 180°C and a melting point of -20°C. It is soluble in most organic solvents and is stable in air. 2CTFMBN is highly reactive and has been used in various reactions, such as the synthesis of heterocycles, the production of dyes and pigments, and the synthesis of pharmaceuticals.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . Compounds containing this group, such as 2-Chloro-6-(trifluoromethylthio)benzonitrile, have been used in the synthesis of various drug molecules for treating numerous diseases and disorders .

Synthesis of Fluorine-Containing Compounds

Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . 2-Chloro-6-(trifluoromethylthio)benzonitrile, with its fluorine-containing functional group, can be used in the synthesis of these compounds .

Photoredox Catalysis

2-Chloro-6-(trifluoromethylthio)benzonitrile can be used in photoredox-catalysed chloro-, bromo- and trifluoromethylthiotrifluoromethylation of unactivated alkenes . This method uses an organic photoredox catalyst and visible-light irradiation via a radical process .

Transition-Metal-Free Protocol

A mild and transition-metal-free protocol is presented for chloro-, bromo- and trifluoromethylthiotrifluoromethylation of unactivated alkenes . The easy-handling Langlois reagent, as well as N-halophthalimide and N-trifluoromethylthiosaccharin, is used in this method .

Synthesis of Intermediates

2-Chloro-6-(trifluoromethylthio)benzonitrile can be used in the synthesis of intermediates. For example, it was used in the synthesis of the intermediate 15a, which was obtained at 80 °C by treating it with 3-chloro-5-hydroxybenzonitrile .

Microwave Irradiation

The compound can be used in reactions involving microwave irradiation. For instance, the intermediate 15a, obtained from 2-Chloro-6-(trifluoromethylthio)benzonitrile, was irradiated in the microwave at 150 °C in the presence of NaOH to yield the main intermediate .

properties

IUPAC Name

2-chloro-6-(trifluoromethylsulfanyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFWHVKWCOWITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246164
Record name 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethylthio)benzonitrile

CAS RN

1159512-54-5
Record name 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159512-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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